异丁香油酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexyl iso-eugenol is a derivative of eugenol . Eugenol is the major component of clove essential oil and has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action . Isoeugenol, a related compound, is found in several plants such as cinnamon, clove, and bay leaves .

Synthesis Analysis

Eugenol derivatives, including Hexyl iso-eugenol, are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . Various extraction methods have been practiced globally for the extraction of eugenol and other nutraceutics from plants .

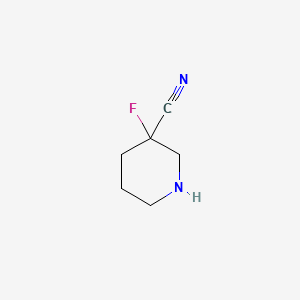

Molecular Structure Analysis

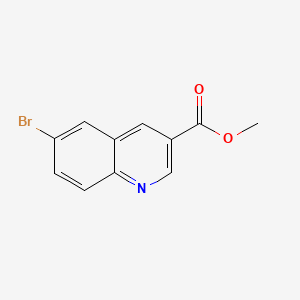

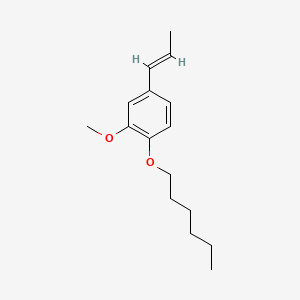

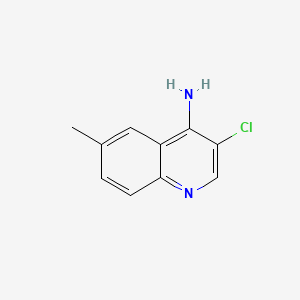

The 2D chemical structure image of Hexyl iso-eugenol is also called skeletal formula, which is the standard notation for organic molecules . Hexyl iso-eugenol contains total 42 bond(s); 18 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ether(s) (aromatic) .

Chemical Reactions Analysis

Eugenol derivatives that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action . On the other hand, the structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .

科学研究应用

抗菌活性:丁香油酚表现出显着的抗菌特性,对一系列细菌和真菌有效,包括那些引起人类传染病和食源性病原体的细菌和真菌 (Marchese 等人,2017)。

抗增殖和诱导癌细胞凋亡:丁香油酚已显示出抑制癌细胞增殖和诱导各种癌细胞凋亡的潜力,包括黑色素瘤、白血病和胃癌 (Jaganathan & Supriyanto, 2012)。

抗氧化和 DNA 保护:丁香油酚和异丁香油酚具有很强的抗氧化活性和对 DNA 损伤的保护作用。特别是异丁香油酚,与丁香油酚相比,显示出更高的生物活性 (Zhang 等人,2017)。

预防肝损伤:丁香油酚对肝损伤表现出预防作用,减少炎症和氧化应激标志物 (Yogalakshmi 等人,2010)。

抑制黑色素瘤生长:丁香油酚抑制黑色素瘤细胞增殖,并有可能被开发为黑色素瘤的治疗方法 (Ghosh 等人,2005)。

抑制炎症反应:丁香油酚衍生的化合物如脱氢二异丁香油酚抑制巨噬细胞中的炎症反应,表明其具有作为抗炎剂的潜力 (Murakami 等人,2005)。

植物花香产生:丁香油酚参与花香产生,(异)丁香油酚 O-甲基转移酶等酶在将丁香油酚转化为其他化合物以产生香味方面发挥作用 (Wang & Pichersky, 1998)。

环氧热固性树脂中的应用:源自木质素的异丁香油酚二缩水甘油醚在制备热固性树脂方面显示出前景,其性能可与传统环氧树脂相媲美 (François 等人,2016)。

抗病毒活性:丁香油酚对人类疱疹病毒表现出抗病毒活性,表明其在病毒感染中具有潜在的治疗用途 (Benencia & Courreges, 2000)。

降低 LDL 胆固醇:丁香油酚降低高胆固醇血症大鼠的 LDL 胆固醇和肝脂肪变性,表明其在胆固醇管理中具有潜在益处 (Harb 等人,2019)。

未来方向

Eugenol, a natural substance used as a target molecule for the manufacture of bioactive compounds, was first isolated in 1929 and its commercial production began in 1940 in the United States . The derivatives of eugenol, including Hexyl iso-eugenol, have a promising future in the pharmaceutical industry . The derivatives had a promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . In addition, the derivatives were active against bacterial strains that eugenol itself showed no activity, thus increasing the spectrum of antibacterial action .

属性

IUPAC Name |

1-hexoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZVOANSIGANES-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=CC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=C(C=C(C=C1)/C=C/C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)